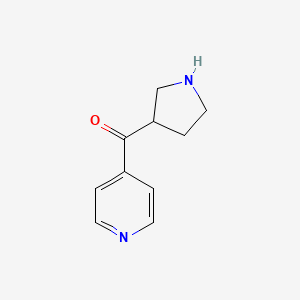

4-(Pyrrolidine-3-carbonyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

pyridin-4-yl(pyrrolidin-3-yl)methanone |

InChI |

InChI=1S/C10H12N2O/c13-10(9-3-6-12-7-9)8-1-4-11-5-2-8/h1-2,4-5,9,12H,3,6-7H2 |

InChI Key |

QJIPPIWDSSJVOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Pyrrolidine 3 Carbonyl Pyridine

Total Synthesis Strategies for the 4-(Pyrrolidine-3-carbonyl)pyridine Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.comnih.gov While a single MCR for the entire this compound scaffold is challenging to devise, MCRs are exceptionally useful for constructing the highly substituted pyridine (B92270) ring. bohrium.comwikipedia.org For example, a four-component reaction can be used to synthesize fully substituted pyridines from a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate. bohrium.com This could generate a pyridine ring with a functional handle at the 4-position, ready for coupling to the pyrrolidine (B122466) moiety.

A sequential or one-pot reaction sequence is another powerful approach. For instance, a chiral pyrrolidine derivative could be synthesized and, without purification, subjected to conditions that build the pyridine ring onto it. This minimizes purification steps and the loss of material.

Beyond the asymmetric methods previously discussed, other powerful techniques exist for forming the pyrrolidine ring.

Ring Contraction: A novel and powerful method involves the photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives. nih.govosaka-u.ac.jp This skeletal editing strategy transforms abundant and inexpensive pyridine starting materials into valuable pyrrolidine skeletons. nih.govresearchgate.netnih.govwilddata.cn The reaction proceeds by treating a pyridine with a silylborane under UV irradiation, which leads to a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp This intermediate is a versatile synthon that can be further derivatized to access a wide range of functionalized pyrrolidines. nih.govresearchgate.net The reaction shows broad substrate scope and is compatible with various functional groups, including esters and amides, which are relevant to the target structure. nih.gov

Table 2: Substrate Scope for Photo-Promoted Ring Contraction of Pyridines

| Pyridine Substituent (R²) | Product | Yield | Reference |

|---|---|---|---|

| H | N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene | 83% | nih.gov |

| 4-Methyl | 5-Methyl substituted product | 76% | nih.gov |

| 4-Phenyl | 5-Phenyl substituted product | 85% | nih.gov |

| 4-COOEt | 5-Carboethoxy substituted product | 70% | nih.gov |

Cycloaddition: As mentioned (2.1.1), the [3+2] cycloaddition of azomethine ylides is a cornerstone of pyrrolidine synthesis. nih.govresearchgate.net Photocatalytic methods have also been developed for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to produce structurally diverse pyrrolidine rings. nih.gov These methods provide robust and stereoselective routes to the pyrrolidine core. nih.gov

The pyridine moiety can either be constructed from acyclic precursors (de novo synthesis) or formed by modifying a pre-existing pyridine ring.

De Novo Synthesis: The Kröhnke pyridine synthesis is a classic and versatile method for creating highly functionalized pyridines. wikipedia.org It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org This strategy could be used to build the pyridine ring with the required substitution pattern for subsequent elaboration.

Functionalization and Coupling: A more common approach is to start with a pre-functionalized pyridine, such as 4-halopyridine or 4-aminopyridine.

SNAr Coupling: A trans-2,5-disubstituted pyrrolidine can be coupled with a 4-halopyridine via a nucleophilic aromatic substitution (SNAr) reaction to form the C-N bond of a 4-(pyrrolidino)pyridine scaffold. researchgate.net

Metal-Mediated Coupling: Palladium-catalyzed amination reactions are also viable for coupling a pyrrolidine with a 4-bromopyridine. researchgate.net To form the carbonyl linkage specifically, a pre-formed 3-metallated pyrrolidine derivative could undergo a transition-metal-catalyzed cross-coupling reaction with a 4-acyl halide pyridine derivative.

Direct C-H Activation/Coupling: Advanced methods involve the direct coupling of a C-H bond to a carbonyl group. For example, tungsten imido complexes have been shown to mediate the coupling of ketones to the ortho C-H bond of pyridine. nih.gov While this demonstrates the feasibility of such a transformation, adapting it for a C4-coupling would require a different catalytic system.

Derivatization and Functionalization of this compound

The presence of multiple reactive sites—the pyrrolidine nitrogen, the carbonyl group, and the pyridine ring—allows for a diverse range of derivatization and functionalization reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the molecule.

The secondary amine of the pyrrolidine ring is a primary site for nucleophilic substitution and acylation reactions. These reactions are fundamental for introducing a wide array of substituents, thereby expanding the chemical space of derivatives.

N-Acylation: The pyrrolidine nitrogen can be readily acylated using various acylating agents such as acyl chlorides and anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid generated. For instance, the reaction of a 3-halo-4-aminopyridine with an acyl chloride in the presence of triethylamine (B128534) leads to the formation of a pyridin-4-yl α-substituted acetamide. nih.gov While not a direct example, this illustrates a common strategy for acylating a nitrogen atom attached to a pyridine ring system. In a related context, the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine has been achieved through SNAr (nucleophilic aromatic substitution) reactions of 4-halopyridines with chiral pyrrolidines, showcasing the nucleophilic character of the pyrrolidine nitrogen. nih.gov

The general procedure for N-acylation can be illustrated by the reaction of a pyrrolidine derivative with an acylating agent, as shown in the table below.

Table 1: Representative N-Acylation Reactions of Pyrrolidine Derivatives

| Acylating Agent | Base | Solvent | Product | Reference |

| Acyl Chloride | Triethylamine | Dichloromethane | N-Acyl-4-(pyrrolidine-3-carbonyl)pyridine | nih.gov |

| Acetic Anhydride | Pyridine | Dichloromethane | N-Acetyl-4-(pyrrolidine-3-carbonyl)pyridine | General Knowledge |

Nucleophilic Addition to the Carbonyl Group: The carbonyl group in this compound is susceptible to nucleophilic attack. This reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbonyl group can be influenced by the electronic properties of both the pyridine and pyrrolidine rings. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Common nucleophiles for this transformation include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides. The addition of a Grignard reagent, for example, would lead to the formation of a tertiary alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. acs.org

The bifunctional nature of this compound makes it an attractive substrate for cyclization and heterocycle annulation reactions, leading to the formation of complex polycyclic systems.

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization. For instance, introduction of a suitable functional group on the pyrrolidine nitrogen could lead to cyclization onto the pyridine ring or the carbonyl group. A notable example of creating fused ring systems is the Rh(III)-catalyzed spiro-cyclization of secondary aromatic amides with maleimides to construct spiropyrrolidinetriones. acs.orgprepchem.comorganic-chemistry.org While this example involves an external coupling partner, the principle of cyclization involving a nitrogen-containing ring and a carbonyl moiety is relevant.

Heterocycle Annulation: Annulation strategies can be employed to build additional heterocyclic rings onto the existing scaffold. For example, the reaction of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles with ammonia (B1221849) results in the regioselective annulation of a pyrrole (B145914) ring. This process involves the ortho-ketonitrile fragment, demonstrating how a carbonyl group adjacent to a nitrile on a pyridine ring can facilitate the formation of a fused pyrrole.

A hypothetical annulation strategy starting from a derivative of this compound could involve the introduction of reactive groups on the pyridine ring that can then participate in a cyclization reaction with a substituent on the pyrrolidine ring.

Controlling the regioselectivity of functionalization is a key challenge in the synthesis of complex molecules. For this compound, this involves selectively targeting specific positions on either the pyrrolidine or the pyridine ring.

Pyrrolidine Ring Functionalization: The pyrrolidine ring can be functionalized at positions other than the nitrogen atom. The development of directed C-H functionalization reactions has provided powerful tools for achieving high regioselectivity. For instance, a carboxylic acid directing group at the C(3) position of a pyrrolidine can direct palladium-catalyzed C-H arylation to the C(4) position with excellent regio- and stereoselectivity. acs.org This approach allows for the synthesis of cis-3,4-disubstituted pyrrolidines. The directing group can later be removed or modified. acs.orgacs.org

Pyridine Ring Functionalization: The electronic properties of the pyridine ring, being an electron-deficient heterocycle, generally direct nucleophilic attack to the C2 and C4 positions. However, the existing substituents on the this compound scaffold will influence the regiochemical outcome of further functionalization. The pyrrolidine-3-carbonyl group at the C4 position will likely influence the reactivity of the other positions on the pyridine ring. Direct C-H functionalization of pyridines is a rapidly developing field, offering strategies for selective modification without the need for pre-functionalized substrates. researchgate.net For instance, various methods for the regioselective C-H functionalization of pyridines at the C3 and C4 positions have been developed using different catalytic systems and directing group strategies. researchgate.net

Table 2: Summary of Regioselective Functionalization Strategies

| Ring System | Position | Reaction Type | Directing Group/Strategy | Product Type | Reference |

| Pyrrolidine | C4 | C-H Arylation | C3-Carboxylic Acid (as amide) | cis-3,4-Disubstituted Pyrrolidine | acs.org |

| Pyridine | C4 | Nucleophilic Amination | Pyridyl Pyridinium (B92312) Salt Intermediate | 4-Aminopyridine Derivative | nih.gov |

| Pyridine | C3/C4 | Various | Zincke Imine Intermediates | Functionalized Pyridines | researchgate.net |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Mechanism of Nucleophilic Addition to the Carbonyl Group: The addition of a nucleophile to the carbonyl group proceeds through a well-established mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom bears a negative charge. This intermediate is then typically protonated upon workup to yield the alcohol product. Computational studies on the addition of nucleophiles to carbonyl compounds have provided detailed insights into the transition states and the influence of substituents on the reaction barrier. nih.gov

Mechanism of Acylation: The acylation of the pyrrolidine nitrogen involves the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent. In the case of an acyl chloride, this is followed by the expulsion of the chloride ion. The presence of a base is often required to deprotonate the resulting ammonium salt, regenerating the neutral N-acylated pyrrolidine.

Mechanistic Studies of C-H Functionalization: The mechanisms of regioselective C-H functionalization reactions are often complex and can involve organometallic intermediates. For example, in the palladium-catalyzed C-H arylation of pyrrolidines directed by a C3-amide, the mechanism is thought to involve the formation of a palladacycle intermediate. acs.org Similarly, mechanistic investigations into the C4-selective amination of pyridines have highlighted the role of 4-pyridyl pyridinium salt intermediates in achieving high regioselectivity. nih.gov These studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to elucidate the reaction pathways.

Molecular Design Principles and Structure Activity Relationship Sar of 4 Pyrrolidine 3 Carbonyl Pyridine Analogues

Conformational Analysis and Stereochemical Impact on Biological Activity

The spatial arrangement of atoms within a molecule, its conformation, and the specific orientation of its chiral centers are critical determinants of its interaction with biological targets. For analogues of 4-(pyrrolidine-3-carbonyl)pyridine, these factors are paramount in defining their efficacy and selectivity.

Role of Pyrrolidine (B122466) Ring Conformation (Pseudorotation)

The five-membered pyrrolidine ring is not a static, planar structure. It exists in a dynamic equilibrium of non-planar conformations, a phenomenon known as pseudorotation. This flexibility allows the ring to adopt various "puckered" or "envelope" conformations, which can be influenced by the nature and position of its substituents. The specific puckering of the pyrrolidine ring dictates the spatial orientation of the substituents, thereby affecting how the molecule presents itself to its biological target.

For instance, the introduction of substituents can lock the pyrrolidine ring into a preferred conformation. This conformational restriction can be advantageous, as it may pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a specific receptor or enzyme. The energetically favorable conformation is a delicate balance of minimizing steric hindrance and optimizing electronic interactions.

Influence of Chiral Centers on Enantiomer-Specific Bioactivity

The presence of chiral centers within the this compound scaffold, particularly at the 3-position of the pyrrolidine ring, gives rise to enantiomers—mirror-image isomers that are non-superimposable. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities. This enantiomer-specific bioactivity stems from the chiral nature of biological targets like receptors and enzymes, which can preferentially bind to one enantiomer over the other.

For example, in a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine significantly increased the inhibitory activity by 10-fold researchgate.net. This highlights the critical role of stereochemistry at the 3-position of the pyrrolidine ring for potent biological activity. The specific spatial arrangement of the hydroxyl group in the (S)-enantiomer is likely crucial for optimal interaction with the enzyme's active site.

Influence of Substituent Patterns on Pharmacological Profiles

The systematic modification of substituents on both the pyridine (B92270) and pyrrolidine rings is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. These modifications can influence a molecule's electronic properties, steric profile, and its ability to form key interactions with its biological target.

Pyridine Substitutions and Electronic Properties

Substituents on the pyridine ring can either donate or withdraw electron density, thereby modulating the basicity of the pyridine nitrogen and the electrostatic potential of the entire molecule. For example, electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing its ability to act as a hydrogen bond acceptor. Conversely, electron-withdrawing groups can decrease its basicity. These electronic perturbations can have a profound impact on receptor binding affinity and functional activity.

A study on NNN pincer-type ligands with substitutions at the 4-position of the pyridine ring demonstrated that electron-donating groups increase the electron density around a coordinated metal center, while electron-withdrawing groups have the opposite effect nih.gov. This principle can be extrapolated to the interaction of this compound analogues with biological targets, where the electronic nature of the pyridine ring can influence the strength of key interactions.

Pyrrolidine Substitutions and Steric Effects

Substituents on the pyrrolidine ring, particularly at the nitrogen atom (N-1 position) and at other positions on the ring, primarily exert their influence through steric effects. The size, shape, and conformational flexibility of these substituents can dictate how the molecule fits into a binding pocket and can introduce or prevent steric clashes.

N-substitution on the pyrrolidine ring is a common point of modification. The introduction of bulky groups can be used to probe the size of a binding pocket or to orient the rest of the molecule in a specific manner. However, excessively large substituents can also lead to a loss of activity due to steric hindrance, preventing the molecule from binding effectively to its target.

Furthermore, substitutions at other positions on the pyrrolidine ring can influence the ring's pucker, as discussed in section 3.1.1, and can directly interact with the biological target. The interplay between the steric bulk of a substituent and its electronic properties is a key consideration in optimizing the pharmacological profile.

| Compound | R1 (Pyridine) | R2 (Pyrrolidine) | Biological Activity (IC50, nM) |

| 1 | H | H | 500 |

| 2 | 5-Cl | H | 250 |

| 3 | H | N-Me | 750 |

| 4 | 5-Cl | N-Me | 400 |

This is a representative data table illustrating the potential impact of substituents. Actual values would be dependent on the specific biological target.

Significance of the Carbonyl Group in Molecular Interactions

The carbonyl group (C=O) bridging the pyrrolidine and pyridine rings is a critical functional group that plays a multifaceted role in molecular interactions. The oxygen atom of the carbonyl group is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with hydrogen bond donors on a biological target, such as the amino acid residues of a protein.

The ability of the carbonyl group to engage in these diverse interactions makes it a key pharmacophoric feature of the this compound scaffold, and its orientation and accessibility are crucial for potent biological activity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial technique in the rational design of novel ligands. For nicotinic agonists, the essential pharmacophoric features are well-established and typically consist of a cationic nitrogen and a hydrogen bond acceptor. nih.govnih.gov In the context of this compound, the protonated nitrogen of the pyrrolidine ring serves as the cationic center, which can form a cation-π interaction with an aromatic residue in the receptor binding site. The nitrogen atom of the pyridine ring and the carbonyl oxygen are key hydrogen bond acceptors. nih.gov

Lead optimization strategies for this class of compounds focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyridine ring can significantly impact the biological activity of nicotinic ligands. For instance, in a series of related nicotinic agonists, modifications to the pyridine ring led to a wide range of binding affinities (Ki values from 0.15 to >9000 nM) and functional activities at different nAChR subtypes. This highlights the sensitivity of the receptor to the electronic and steric properties of the pyridine moiety.

A critical interaction for nicotinic agonists is the hydrogen bond formed between the pyridine nitrogen and a backbone NH group at the receptor's subunit interface. nih.gov The optimization of this interaction is a key goal in the design of potent analogues. The introduction of various substituents on the pyridine ring can modulate the basicity and hydrogen bonding capacity of the pyridine nitrogen, thereby fine-tuning the ligand's affinity and efficacy.

The following table summarizes the impact of pyridine ring substitutions on the binding affinity of a series of nicotinic acetylcholine (B1216132) receptor ligands, providing insights into potential lead optimization strategies for this compound analogues.

| Compound | Pyridine Ring Substitution | Binding Affinity (Ki, nM) |

| Analog 1 | Unsubstituted | 1.2 |

| Analog 2 | 5-Fluoro | 0.8 |

| Analog 3 | 5-Chloro | 1.5 |

| Analog 4 | 5-Bromo | 2.1 |

| Analog 5 | 5-Methyl | 3.4 |

| Analog 6 | 6-Chloro | 10.2 |

This table is generated based on representative data from SAR studies of nicotinic ligands and is intended to be illustrative of the effects of substitution.

Scaffold Hopping and Bioisosteric Replacements in Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies to explore novel chemical space, improve drug-like properties, and circumvent patent limitations. In the design of analogues of this compound, these techniques can be applied to both the pyrrolidine and pyridine moieties.

Scaffold Hopping:

The entire this compound core can be considered a scaffold for which replacements can be sought. For example, the central carbonyl linker could be replaced with other functional groups to alter the conformational flexibility and electronic properties of the molecule. The goal of scaffold hopping is to identify new core structures that maintain the essential pharmacophoric features for receptor binding while offering improved properties such as enhanced selectivity or better metabolic stability.

Bioisosteric Replacements:

Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.

For the pyridine ring , a common bioisosteric replacement is the isoxazole ring. nih.gov Studies on nicotine analogues have shown that 3,5-disubstituted isoxazoles can exhibit nanomolar binding affinities at nAChRs, comparable to nicotine itself. nih.gov However, these replacements can lead to differences in agonist potency and efficacy, suggesting that the electronic and steric properties of the bioisostere can modulate functional activity. nih.gov Other potential bioisosteres for the pyridine ring include isothiazole, furan, and thiophene. A study on the antihistamine drug Rupatadine demonstrated that replacing the pyridine ring with a saturated 3-azabicyclo[3.1.1]heptane core led to a significant improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org

For the pyrrolidine ring , various saturated and unsaturated five- or six-membered nitrogen-containing heterocycles can be considered as bioisosteric replacements. The choice of replacement will depend on the desired basicity and conformational constraints. For instance, replacing the pyrrolidine ring with a more rigid bicyclic amine could lock the molecule in a more favorable conformation for receptor binding. Conversely, a more flexible acyclic amine could be explored to understand the conformational requirements of the binding pocket. Bioisosteric replacements for the pyrrolidine in nicotinic ligands have included dialkylamino groups and appropriately substituted benzene rings. researchgate.net

The following table presents examples of bioisosteric replacements for the pyridine ring in nicotinic ligands and their effect on binding affinity.

| Original Moiety | Bioisosteric Replacement | Effect on Binding Affinity (Ki) |

| Pyridine | 3-Methylisoxazole | Comparable to nicotine |

| Pyridine | 3-Chloroisoxazole | Slightly reduced |

| Pyridine | Isothiazole | Generally lower affinity |

| Pyridine | 3-Nitrophenyl | Maintained affinity |

| Pyridine | 3-Hydroxyphenyl | Maintained affinity |

This table is compiled from data on various nicotinic ligand series and illustrates the potential outcomes of bioisosteric replacement.

Mechanistic Investigations of Biological Activity of 4 Pyrrolidine 3 Carbonyl Pyridine and Its Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The therapeutic potential of 4-(pyrrolidine-3-carbonyl)pyridine derivatives is rooted in their ability to bind to specific molecular targets with high affinity and selectivity. Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutic agents.

Derivatives of this compound have demonstrated significant binding affinities for a range of enzymes and receptors, highlighting their potential as modulators of various physiological processes.

Phosphoinositide 3-Kinase (PI3K): A potent pan-PI3K inhibitor featuring a triazolylquinolone scaffold with a strategic carboxylic acid group has been identified. nih.gov This compound and its prodrugs show promise in targeting the PI3K pathway, which is a key signaling cascade in cancer and inflammation. nih.gov

Endothelin Receptors: Pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated as endothelin receptor antagonists. nih.gov Notably, replacing the methoxy (B1213986) group of Atrasentan with a methyl group and the benzodioxole with a dihydrobenzofuran led to increased selectivity for the endothelin A (ETA) receptor. The addition of a fluorine atom further enhanced binding activity, resulting in a metabolically stable and orally bioavailable ETA-selective antagonist. nih.gov

Kappa Opioid Receptors (KOR): (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, a derivative, has been identified as a selective KOR antagonist. nih.gov This is significant because antagonist radioligands are needed for their ability to bind to both high- and low-affinity receptor states, potentially offering a more comprehensive view of receptor distribution in PET imaging studies. nih.gov

N-methyl-D-aspartate (NMDA) Receptors: A series of oximes derived from 5-arylidene-pyrrolidine-2,3,4-triones have shown binding affinity for the glycine (B1666218) site of the NMDA receptor. One particular oxime derivative demonstrated high binding potency, acting as a glycine antagonist in the nanomolar range. nih.gov

Bruton's Tyrosine Kinase (BTK): A novel series of reversible carbazole (B46965) inhibitors of BTK have been developed, with one compound, 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177), selected for clinical development due to its potent and selective inhibition of BTK. nih.gov

Table 1: Enzyme and Receptor Binding Affinity of this compound Derivatives

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Triazolylquinolones | PI3K | Potent pan-PI3K inhibition. | nih.gov |

| Pyrrolidine-3-carboxylic acids | Endothelin A Receptor | Highly selective and orally active antagonists. | nih.gov |

| (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide | Kappa Opioid Receptor | Selective KOR antagonist. | nih.gov |

| 5-Arylidene-pyrrolidine-2,3,4-trione oximes | NMDA Receptor (glycine site) | Nanomolar glycine antagonist. | nih.gov |

| Carbazole carboxamides | Bruton's Tyrosine Kinase | Potent and selective reversible inhibitors. | nih.gov |

Beyond direct competitive binding at the primary (orthosteric) site, some derivatives of this compound exhibit allosteric modulation, influencing receptor function by binding to a secondary site.

Muscarinic Acetylcholine (B1216132) Receptor M1 (mAChR M1): A series of heteroaryl-pyrrolidinone derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor. nih.gov These compounds, such as VU6005610 and VU6005852, enhance the receptor's response to the endogenous ligand, acetylcholine, without activating the receptor on their own. nih.gov This allosteric modulation presents a promising therapeutic strategy for cognitive disorders. nih.gov The development of 4-arylpyridin-2-one and 6-arylpyrimidin-4-one derivatives as M1 mAChR PAMs further underscores the potential of this scaffold in modulating GPCR activity. nih.gov Allosteric ligands can offer greater subtype selectivity, potentially reducing off-target side effects. nih.gov

The binding of this compound derivatives to their biological targets is often stabilized by a network of non-covalent interactions, including hydrogen bonds and π-π stacking.

Hydrogen Bonding: The crystal structures of various compounds containing pyridine (B92270) and pyrrolidine (B122466) rings reveal the significant role of hydrogen bonding in stabilizing the molecular conformation and mediating intermolecular interactions. For instance, in zinc(II) complexes with pyridine-2,5-dicarboxylate, strong hydrogen bonds are observed between water molecules and carboxylate groups. researchgate.net

Modulation of Intracellular Signaling Pathways

By interacting with key enzymes and receptors, this compound and its derivatives can modulate various intracellular signaling pathways that are often dysregulated in disease states.

Kinases are a major class of enzymes that play a central role in signal transduction, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.

PI3K: As mentioned earlier, triazolylquinolone derivatives of this compound act as pan-PI3K inhibitors. nih.gov The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a validated therapeutic strategy in oncology. nih.gov

Spleen Tyrosine Kinase (Syk): The novel small molecule R406, which incorporates a pyridine moiety, has been identified as a powerful inhibitor of Syk in human platelets. nih.gov Syk is a key mediator of signaling downstream of several platelet surface receptors, and its inhibition by R406 abrogates platelet aggregation and spreading. nih.gov Other pyrimidine (B1678525) derivatives have also been designed as Syk family kinase inhibitors, demonstrating potent inhibition of both Syk and ZAP-70. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). semanticscholar.orgnih.gov Several classes of compounds containing pyridine and pyrrolidine scaffolds have been developed as FLT3 inhibitors. Imidazo[1,2-b]pyridazine derivatives have shown nanomolar inhibitory activity against both wild-type and mutated forms of FLT3. semanticscholar.orgnih.gov Pyridine-based derivatives bearing a 1,2,3-triazole moiety also exhibit potent antileukemic effects by targeting FLT3. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway. nih.gov Pyridinone derivatives have been developed as irreversible and highly selective BTK inhibitors, demonstrating nanomolar potency. nih.gov These inhibitors can block BTK autophosphorylation, leading to cell cycle arrest and apoptosis in B-cell lymphoma cells. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising approach for cancer therapy. nih.govnih.gov Pyrazolo[3,4-d]pyrimidine and related scaffolds, which can be considered bioisosteres of the purine (B94841) ring in ATP, have been developed as potent CDK2 inhibitors. nih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have also shown potent CDK2 inhibitory activity, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrrolidine moiety has been incorporated into molecules designed to inhibit EGFR, a key driver in many cancers. nih.gov Pyrrolopyrimidine-containing compounds have been developed as mutant-selective EGFR inhibitors. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown significant EGFR inhibitory activity. nih.gov

Table 2: Kinase Inhibition by Derivatives of this compound

| Kinase Target | Derivative Class | Mechanism/Effect | Reference |

|---|---|---|---|

| PI3K | Triazolylquinolones | Pan-inhibition of the PI3K pathway. | nih.gov |

| Syk | Pyridine-containing molecules (e.g., R406), Pyrimidines | Inhibition of downstream signaling, reduced platelet aggregation. | nih.govnih.gov |

| FLT3 | Imidazo[1,2-b]pyridazines, Pyridine-based triazoles | Nanomolar inhibition of wild-type and mutant FLT3. | semanticscholar.orgnih.govnih.gov |

| BTK | Pyridinones | Irreversible and selective inhibition, induction of apoptosis. | nih.gov |

| CDK2 | Pyrazolo[3,4-d]pyrimidines, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Cell cycle arrest and apoptosis. | nih.govnih.gov |

| EGFR | Pyrrolopyrimidines, Pyrazolo[3,4-d]pyrimidines | Inhibition of EGFR signaling. | nih.govnih.gov |

GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes.

Endothelin Receptors: As previously discussed, pyrrolidine-3-carboxylic acid derivatives are potent and selective antagonists of the endothelin A (ETA) receptor. nih.gov The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its modulation has therapeutic implications in cardiovascular diseases and cancer. The development of orally active ETA antagonists from this chemical class highlights their potential for systemic therapeutic use. nih.gov

Ion Channel Modulation (e.g., TRPC6, Sodium, Calcium, Potassium Channels)

Derivatives of this compound, which merge a pyridine ring with a pyrrolidine moiety, have been investigated for their potential to modulate various ion channels critical to physiological processes. The pyridine nucleus is a common feature in many ion channel modulators, and its combination with a pyrrolidine ring allows for diverse structural modifications that influence potency and selectivity.

TRPC6 Channels: The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, is implicated in pathological cardiac hypertrophy. Its activation is linked to calcineurin-NFAT signaling. Research has shown that cyclic GMP (cGMP) signaling can inhibit TRPC6 expression and activity. nih.gov While direct modulation by this compound itself is not extensively documented, the TRPC family, including TRPC4, TRPC5, and TRPC6, is known to be regulated by G-protein coupled receptors (GPCRs) and their associated signaling pathways, presenting a potential avenue for indirect modulation by compounds targeting these pathways. nih.gov

Sodium Channels: Voltage-gated sodium channels are fundamental for the initiation and propagation of action potentials in excitable cells. Certain pyridine derivatives have been identified as modulators of these channels. For instance, a series of 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives were developed as highly potent activators of the NaV1.1 channel, demonstrating that the pyrrolidinyl-pyridine scaffold can be tailored to enhance channel activity with selectivity over other subtypes like NaV1.2 and NaV1.5. researchgate.net Pyridine nucleotides have also been shown to modulate voltage-gated sodium channels through interactions with ancillary subunits. a2bchem.com

Calcium Channels: L-type calcium channel blockers are a cornerstone in cardiovascular medicine, and many belong to the dihydropyridine (B1217469) class of compounds. nih.govresearchgate.netnih.gov These structures feature a core pyridine ring. Research into related structures has shown that 4-pyridinio-1,4-dihydropyridine derivatives can act as potent calcium channel modulators. nih.gov Depending on their specific substitutions, these compounds can exhibit either antagonist or agonist activity, with some showing significantly higher activity than reference drugs like amlodipine (B1666008) or the agonist Bay K8644. nih.gov This highlights the critical role of the pyridine core in mediating effects on calcium influx. nih.govnih.gov

Potassium Channels: Voltage-gated potassium (Kv) channels, which regulate membrane potential and cellular excitability, are also targets for pyridine-containing molecules. 4-Aminopyridine is a well-known broad-spectrum inhibitor of most Kv1-Kv4 channel subtypes. sigmaaldrich.com Furthermore, pyridine nucleotides can regulate the function of certain Kv channels. a2bchem.com The Kv7 (KCNQ) family of channels, important for vascular tone, can also be modulated by pyridine-based structures, such as the activator flupirtine.

| Ion Channel | Modulating Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Sodium (NaV1.1) | 4-Phenyl-2-(pyrrolidinyl)nicotinamides | Potent Activator | researchgate.net |

| Calcium (L-type) | 4-Pyridinio-1,4-dihydropyridines | Antagonist or Agonist | nih.gov |

| Potassium (Kv1-Kv4) | 4-Aminopyridine | Broad Inhibitor | sigmaaldrich.com |

| Potassium (Kv7) | Flupirtine (Pyridine derivative) | Activator |

Enzymatic Inhibition Kinetics and Specificity

The structural motif of this compound is a key component in a variety of enzyme inhibitors, where it often serves as a scaffold to orient functional groups that interact with enzyme active sites.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

Dipeptidyl Peptidase-4 (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, making it a key target in the treatment of type 2 diabetes. The development of DPP-IV inhibitors has explored various scaffolds. Pyrrolidine-based structures are common, and the inclusion of a pyridine ring has been shown to be effective. Structure-activity relationship (SAR) studies on ketopyrrolidines identified 2-pyridylketones as optimal groups for binding and achieving high potency against DPP-IV. Furthermore, pyrrolopyridine-based compounds have been specifically designed as DPP-IV inhibitors, demonstrating that this fused heterocyclic system can effectively inhibit the enzyme's activity.

Fibroblast Activation Protein (FAP) Inhibition

Fibroblast Activation Protein (FAP) is a serine protease with high expression on stromal fibroblasts in many epithelial cancers, making it a target for cancer therapy. The challenge in developing FAP inhibitors lies in achieving selectivity over related proteases like DPPs and prolyl oligopeptidase (PREP). Researchers have successfully developed potent and highly selective FAP inhibitors by incorporating a pyridinecarbonyl group. Specifically, derivatives such as N-(pyridine-4-carbonyl)-d-Ala-boroPro and N-(pyridine-3-carbonyl)-Val-boroPro have demonstrated excellent FAP inhibition with high selectivity over both DPPs and PREP. Similarly, a scaffold based on N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine), where a quinoline (B57606) ring (a fused pyridine system) is used, also yields potent and selective FAP inhibitors.

| Compound | Target | Selectivity Highlight | Reference |

|---|---|---|---|

| N-(pyridine-4-carbonyl)-d-Ala-boroPro | FAP | >350-fold selective for FAP over PREP; negligible potency against DPPs. | |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) derivatives | FAP | Combine low nanomolar FAP affinity with high selectivity (>1000-fold) over both DPPs and PREP. |

Histone Demethylase (JmjC domain proteins) Inhibition

The Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (JMJC-KDMs) are epigenetic regulators that are increasingly recognized as therapeutic targets in cancer. These enzymes are 2-oxoglutarate (2OG) and Fe(II) dependent oxygenases. Structure-based design has led to the identification of 3-substituted pyridine 2,4-dicarboxylic acids as inhibitors of the JMJD2 subfamily. These compounds act as 2OG mimetics, coordinating the active site iron and blocking substrate access. By modifying the substituent at the C-3 position of the pyridine ring, selectivity for JMJD2E over other 2OG oxygenases like prolyl-hydroxylase domain isoform 2 (PHD2) can be achieved. More recent work has identified 1H-pyrazole-[3,4-b] pyridine-based molecules as potent KDM5B inhibitors.

Integrase Inhibition (e.g., HIV-1 Integrase)

HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host genome, making it a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a major class of anti-HIV drugs. Notably, several approved and investigational INSTIs incorporate a pyridine or related heterocyclic core. The pyrrolopyridine scaffold has been used to develop highly potent allosteric integrase inhibitors (ALLINIs). One such compound, STP0404, binds to the host LEDGF/p75 binding pocket of the integrase dimer, inducing aberrant oligomerization and blocking the enzyme's function. Other research efforts have focused on designing 5-hydroxypyridine-4-one and 4-oxo-4H-quinolizine-3-carboxylic acid derivatives as potential integrase inhibitors, underscoring the versatility of the pyridine motif in targeting this viral enzyme.

Effects on Cellular Processes (e.g., Apoptosis, Gene Expression, Metabolic Regulation)

Comprehensive studies detailing the influence of this compound on apoptosis, the modulation of gene expression, or the regulation of metabolic pathways are not readily found in peer-reviewed journals. However, research on structurally related compounds offers some insights into the potential biological activities that could be explored for this specific molecule and its derivatives.

Apoptosis

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. While no studies directly link this compound to apoptosis, research on other pyrrolidine-based molecules has shown promise in this area. For instance, certain 4-arylidene-5-oxopyrrolidine derivatives have been demonstrated to induce apoptosis in hepatocellular carcinoma cells by modulating the expression of key regulatory proteins such as Bax and Bcl-2. frontiersin.org Similarly, some spiro-pyridine derivatives have also been identified as inducers of apoptosis. nih.gov These findings suggest that the pyrrolidine scaffold can be a key pharmacophore for designing compounds with pro-apoptotic activity. Further investigation is needed to determine if this compound or its derivatives share this capability.

Gene Expression

The ability of a compound to alter gene expression is fundamental to its mechanism of action. There is currently no specific information available on how this compound affects gene expression profiles. Research on other pyridine-containing compounds has indicated potential roles in modulating gene expression related to various cellular processes. For example, some pyridine derivatives have been studied for their impact on the expression of genes involved in inflammation and cell proliferation. google.com Without direct experimental evidence, the effect of this compound on gene expression remains speculative.

Metabolic Regulation

Metabolic regulation is a complex process vital for cellular function, and its dysregulation is a hallmark of many diseases, including diabetes and cancer. Some pyrrolo[3,4-c]pyridine derivatives have been investigated for their potential in metabolic regulation, particularly in stimulating glucose uptake, suggesting a potential application in antidiabetic therapies. nih.govmdpi.com However, it is important to note that these are structurally distinct from this compound. The direct impact of this compound on metabolic pathways has not been reported.

Due to the limited availability of specific research data, a detailed analysis of the effects of this compound and its derivatives on these cellular processes cannot be provided at this time. The following table of related compounds highlights the need for focused research on the specific biological activities of the target compound.

Preclinical Biological Applications and Mechanistic Studies of 4 Pyrrolidine 3 Carbonyl Pyridine Analogues

Anticancer Research and Cellular Mechanisms

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with pyridine (B92270) and pyrrolidine (B122466) derivatives showing considerable promise. Analogues of 4-(pyrrolidine-3-carbonyl)pyridine have been a focal point of this research, demonstrating significant cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Apoptosis Induction in Cancer Cell Lines

The induction of programmed cell death, or apoptosis, is a key strategy in cancer therapy. Several studies have highlighted the ability of pyridine and pyrrolidine-containing compounds to trigger this process in cancer cells. For instance, novel pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov One of the most potent compounds in this series, 4-CP.P, demonstrated a significant increase in the sub-G1 population in cell cycle analysis, which is indicative of apoptosis. nih.gov This was further confirmed by the exposure of phosphatidylserine (B164497) on the outer cell membrane, a hallmark of early apoptosis. nih.gov

Similarly, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, exhibited remarkable cytotoxicity against A549 lung cancer cells, with evidence of apoptosis induction. nih.gov Treatment with PPD-1 led to a substantial increase in the percentage of apoptotic cells compared to untreated cells (10.06% vs. 0.57%). nih.gov The mechanism of apoptosis was linked to the disruption of the Bcl-2/Bax balance, with a significant overexpression of the pro-apoptotic Bax protein and downregulation of the anti-apoptotic Bcl-2 protein. nih.gov This suggests that these compounds may trigger the intrinsic, mitochondria-dependent apoptotic pathway. nih.gov Furthermore, the study noted a significant increase in the expression of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

In another study, two novel polyammonium cations, compound 1 and compound 3, were found to be highly effective in inducing mitochondrial apoptosis across a panel of 60 human cancer cell lines. mdpi.com Their proposed mechanism involves the release of cytochrome c from the mitochondria, which in turn activates the apoptotic cascade. mdpi.com

Cell Proliferation and Growth Inhibition Studies

In addition to inducing apoptosis, analogues of this compound have been shown to inhibit the proliferation and growth of cancer cells. A series of newly synthesized pyridine- and chromene-carbonitrile analogues were screened for their anti-proliferative activity against MCF-7 and MDA-MB 231 breast cancer cell lines. nih.gov Several of these compounds demonstrated excellent anti-proliferative properties, with compound 3d emerging as the most potent, exhibiting IC50 values of 4.55 ± 0.88 and 9.87 ± 0.89 μM against MCF-7 and MDA-MB 231 cells, respectively. nih.gov This particular compound was also found to cause cell cycle arrest at the S phase in MCF-7 cells. nih.gov

Furthermore, a novel methsulfonyl pyridine derivative, CK-3, was shown to suppress the proliferation and invasion of hepatocellular carcinoma (HCC) cells. nih.gov CK-3 exhibited cytotoxic activity against a panel of HCC cell lines and was found to block both the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are crucial for tumor formation and cell survival. nih.gov

In a study focused on pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation, compound C03 was identified as a potent inhibitor of the Km-12 colorectal cancer cell line with an IC50 value of 0.304 μM. nih.gov

Table 1: Anticancer Activity of Pyridine and Pyrrolidine Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-CP.P (pyrano[3,2-c] pyridine) | MCF-7 (Breast) | Apoptosis induction, IC50 of 60±4.0 μM | nih.gov |

| PPD-1 (pyrazolo[3,4-d]pyridazine) | A549 (Lung), HCT-116 (Colorectal), HEPG2 (Liver) | Apoptosis induction, disruption of Bcl-2/Bax balance | nih.gov |

| Compound 1 and 3 (polyammonium cations) | NCI-60 panel | Mitochondrial apoptosis induction | mdpi.com |

| Compound 3d (pyridine-carbonitrile) | MCF-7, MDA-MB 231 (Breast) | Anti-proliferative, IC50 of 4.55 μM (MCF-7) and 9.87 μM (MDA-MB 231) | nih.gov |

| CK-3 (methsulfonyl pyridine) | Hepatocellular Carcinoma (HCC) lines | Proliferation and invasion suppression | nih.gov |

| C03 (pyrazolo[3,4-b]pyridine) | Km-12 (Colorectal) | Proliferation inhibition, IC50 of 0.304 μM | nih.gov |

Antimicrobial, Antibacterial, and Antiparasitic Research

The rising threat of antimicrobial resistance has spurred the search for new chemical entities with potent activity against a wide range of pathogens. Analogues of this compound have demonstrated significant potential in this area, with studies revealing their efficacy against various bacterial and fungal strains, as well as parasites such as Plasmodium falciparum and Mycobacterium tuberculosis.

Activity Against Bacterial Strains (Gram-positive/negative) and Fungi

A number of studies have reported the broad-spectrum antimicrobial activity of pyridine and pyrrolidine derivatives. For instance, certain piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives have been shown to inhibit the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 μg/ml. tandfonline.com Notably, some of these compounds displayed good antifungal activity against Candida albicans, comparable to the standard drug fluconazole. tandfonline.com

In another study, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine were synthesized and screened for their antibacterial activity. mdpi.com Two compounds, 1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide and 1-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-4-(pyrrolidin-1-yl) pyridin-1-ium bromide, showed inhibitory activity against Escherichia coli and Staphylococcus aureus, respectively, that was similar to or better than the control antibiotic, kanamycin. mdpi.comresearchgate.net

Furthermore, the synthesis of novel pyrrolidine-3-carbonitrile (B51249) derivatives and their evaluation for antimicrobial activity revealed that the synthesized compounds had comparable antibiotic activity to the reference compound against Gram-positive bacteria, Gram-negative bacteria, and fungi. ekb.eg Similarly, chalcones and pyrazolines containing a pyrrolidine moiety have also been evaluated for their antifungal and antibacterial activities. researchgate.net

Antiplasmodial Activity Against Plasmodium falciparum

Malaria, caused by the parasite Plasmodium falciparum, remains a major global health concern, and the development of new antimalarial agents is crucial. Research into pyridine and pyrrolidine derivatives has yielded promising antiplasmodial compounds. A series of pyridine carboxamides and thioamides were evaluated for their in vitro activity against the intraerythrocytic stage of P. falciparum. anu.edu.aunih.gov One compound, thiopicolinamide 13i, exhibited submicromolar activity with an IC50 of 142 nM and was significantly less active against a human cell line, indicating a favorable selectivity index. anu.edu.au

In a separate study, 4-aryl-N-benzylpyrrolidine-3-carboxamides were identified as a novel class of orally efficacious antimalarial agents. nih.gov The lead compound, (+)-54b (CWHM-1008), demonstrated potent activity against both drug-sensitive (IC50 = 46 nM) and multi-drug resistant (IC50 = 21 nM) strains of P. falciparum. nih.gov Additionally, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized and shown to kill P. falciparum at single-digit micromolar concentrations. plos.org

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis InhA inhibition)

Tuberculosis, caused by Mycobacterium tuberculosis, is another infectious disease with a significant global impact. Pyrrolidinone and pyrrolidine derivatives have been evaluated as inhibitors of InhA, an essential enzyme for the survival of M. tuberculosis. nih.govpismin.com While some compounds were not potent InhA inhibitors, they still showed activity against M. tuberculosis growth, with MICs as low as 1.4 μM, suggesting a different mode of action. nih.gov

Isoniazid (B1672263), a frontline anti-TB drug, works by inhibiting InhA after being activated by the enzyme KatG. nih.gov Direct inhibitors of InhA are attractive as they could bypass resistance mechanisms associated with KatG mutations. nih.gov In this context, imidazo[1,2-a]pyridine (B132010) analogues have been investigated as potential anti-mycobacterial agents. nih.gov Some of these derivatives exhibited potent antimycobacterial activity, with MICs as low as ≤0.25 μM, outperforming isoniazid in some cases. rsc.org These compounds also showed activity against multidrug-resistant strains at higher concentrations. rsc.org

Table 2: Antimicrobial and Antiparasitic Activity of Pyridine and Pyrrolidine Analogues

| Compound/Analogue Class | Target Organism(s) | Key Finding(s) | Reference |

|---|---|---|---|

| Pyrrolidine substituted halogenobenzenes | Bacteria (Gram +/–), Fungi | Broad-spectrum activity, MICs 32–512 μg/ml | tandfonline.com |

| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | E. coli, S. aureus | Activity similar or better than kanamycin | mdpi.comresearchgate.net |

| Thiopicolinamide 13i | Plasmodium falciparum | Potent antiplasmodial activity, IC50 = 142 nM | anu.edu.au |

| (+)-54b (4-aryl-N-benzylpyrrolidine-3-carboxamide) | Plasmodium falciparum (drug-sensitive and resistant) | Potent activity, IC50 = 21-46 nM | nih.gov |

| Pyrrolidinone and pyrrolidine derivatives | Mycobacterium tuberculosis | Active against M. tb growth, MICs up to 1.4 μM | nih.govpismin.com |

| Imidazo[1,2-a]pyridine analogues | Mycobacterium tuberculosis | Potent activity, MICs ≤0.25 μM, active against MDR strains | nih.govrsc.org |

Antiviral Research (e.g., HIV-1 Integrase)

The pyridine and pyrrolidine moieties are key components in the development of antiviral agents, particularly those targeting the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov Research has focused on their role as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov

One promising class of compounds is the allosteric HIV-1 integrase inhibitors (ALLINIs), which disrupt viral maturation by inducing the hyper-multimerization of integrase. nih.gov The pyridine-based ALLINI, KF116, has demonstrated notable selectivity for integrase tetramers over lower-order oligomers. nih.govelifesciences.org This compound's mechanism involves binding to a site that is critical for the functional tetramerization of integrase, a process essential for HIV-1 replication. elifesciences.org The highly active (-)-KF116 enantiomer exhibited a half-maximal effective concentration (EC50) of approximately 7 nM against wild-type HIV-1. nih.govelifesciences.org

Furthermore, the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold has been identified as a promising framework for developing compounds that can overcome resistance to existing HIV-1 integrase inhibitors. nih.gov Similarly, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates showed moderate activity in inhibiting HIV-1 replication in preclinical studies. nih.gov In contrast, some synthesized 4-purinylpyrrolidine nucleoside analogues did not show significant activity against HIV-1 or herpes simplex virus type 1 at concentrations up to 100 microM. nih.gov

Table 1: Antiviral Activity of Selected Pyridine and Pyrrolidine Analogues

| Compound/Scaffold | Target/Mechanism | Key Findings |

| KF116 | Allosteric HIV-1 Integrase (IN) Inhibitor; induces IN hyper-multimerization. nih.govelifesciences.org | Exhibits high selectivity for IN tetramers; (-)-KF116 enantiomer has an EC50 of ~7 nM against wild-type HIV-1. nih.govelifesciences.org |

| Pyrrolo[3,4-c]pyridine-1,3,6-trione | HIV-1 Integrase Inhibitor. nih.gov | Scaffold shows potential for creating compounds insensitive to HIV-1 integrase mutations. nih.gov |

| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Anti-HIV-1 Activity. nih.gov | Most synthesized compounds demonstrated moderate activity in inhibiting HIV-1 replication. nih.gov |

| 4-Purinylpyrrolidine Nucleosides | Antiviral Activity Screen. nih.gov | No significant activity against HIV or herpes simplex virus type 1 was observed. nih.gov |

Neuropharmacological Investigations

The structural features of this compound analogues make them promising candidates for treating central nervous system (CNS) disorders. jchemrev.com Their diverse structural modifications allow for the modulation of complex neurochemical pathways. jchemrev.com

Pyridine and pyrrolidine derivatives have shown both anticonvulsant and antidepressant potential through various mechanisms of action. jchemrev.com

The anticonvulsant effects are often attributed to the modulation of ion channels and neurotransmitter systems. jchemrev.com For instance, derivatives of 3-phenyl-pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties. mdpi.comnih.gov The most active compounds from these series, such as 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant protection in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com Mechanistic studies suggest that these effects are mediated through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Another promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, also showed potent anticonvulsant activity, believed to be through a balanced inhibition of both sodium and L-type calcium channels. nih.gov

The antidepressant properties of pyridine-based compounds often involve the modulation of monoamine neurotransmitter systems, including selective serotonin (B10506) reuptake inhibition (SSRI) and serotonin-norepinephrine reuptake inhibition (SNRI). jchemrev.com Pharmacodynamic studies have shown that some antidepressant drugs can potentiate the anticonvulsant action of traditional antiepileptic drugs, highlighting the interplay between these neuropharmacological pathways. frontiersin.org

Analogues containing the pyrrolidine ring have been evaluated for their sedative and analgesic (antinociceptive) effects. nih.govnih.govnih.gov

Studies on pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that these compounds can significantly suppress the spontaneous locomotor activity of mice, indicating a sedative effect. nih.gov One particular derivative, compound 32, was identified as having a potent sedative effect with an ED50 of 12.03 mg/kg. nih.gov

In the context of analgesia, several pyrrolidine derivatives have shown promise. Conformationally restricted analogues of profadol, specifically spiro[tetralin-1,3'-pyrrolidine] and its N-methyl derivative, possessed codeine-level analgesic activity in hot-plate and writhing tests. nih.gov Furthermore, certain 3-phenyl-pyrrolidine-2,5-dione derivatives, which were initially screened for anticonvulsant activity, were also investigated for antinociceptive properties in the formalin model of tonic pain. mdpi.com This dual activity is a common feature of drugs that modulate neuronal excitability.

Studies in Metabolic Disorders (e.g., Antidiabetic Mechanisms)

Derivatives of the pyrrolo[3,4-c]pyridine and pyridine scaffolds have been explored for their potential in treating metabolic disorders like diabetes. nih.govnih.gov

A series of 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were found to effectively reduce blood glucose levels. nih.gov The proposed mechanism for these compounds involves the stimulation of glucose uptake into muscle and fat cells without affecting the concentration of circulating insulin (B600854). nih.gov

Separately, a series of novel pyridine-3-propanoic acids were synthesized and identified as potent dual agonists for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). nih.gov Activation of these receptors is a well-established mechanism for improving insulin sensitivity and glucose metabolism. Efficacy studies in diabetic (db/db) mice confirmed the antidiabetic potential of these compounds. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyridine and pyrrolidine analogues have been linked to their interaction with key targets in inflammatory pathways. nih.govnih.govresearchgate.net

One study focused on a novel peroxisome proliferator-activated receptor delta (PPARδ) agonist with a 4-(1-pyrrolidinyl)piperidine (B154721) structure. nih.gov This compound, discovered through docking-based virtual screening, demonstrated strong PPARδ agonist activity (EC50 = 3.6 nM) and was found to significantly suppress the progression of atherosclerosis in animal models by reducing serum levels of the pro-inflammatory chemokine MCP-1. nih.gov

Other research has explored pyridine analogues of nimesulide (B1678887), a preferential cyclooxygenase-2 (COX-2) inhibitor. researchgate.net These analogues were designed by replacing the nitrobenzene (B124822) ring of nimesulide with a pyridine nucleus. Several of the resulting compounds showed significant inhibitory activity against COX enzymes with a selectivity ratio for COX-2 over COX-1 that was similar to or higher than that of celecoxib. researchgate.net Additionally, pyrrolo[3,4-d]pyridazinone derivatives have been noted for their antioxidant and anti-inflammatory effects in preclinical evaluations. nih.gov

In vitro Assays for Biological Activity Evaluation (e.g., Enzyme assays, Cell-based assays)

A variety of in vitro assays are employed to evaluate the biological activity of this compound analogues and to elucidate their mechanisms of action. nih.govnih.gov These assays are crucial for initial screening, determining potency, and understanding structure-activity relationships.

Enzyme Assays:

Cyclooxygenase (COX) Inhibition: A human whole blood model is used to evaluate the ability of compounds to inhibit COX-1 and COX-2 isoforms, determining their potency and selectivity. researchgate.net

HIV-1 Integrase Inhibition: Assays are used to measure the inhibition of the integrase enzyme, with results often reported as IC50 or EC50 values. nih.govnih.gov

Kinase Assays: The inhibitory activity against specific kinases, such as SYK and FLT3, is determined to assess potential anticancer activity. nih.gov

Cell-based Assays:

Antiviral Activity: Cell-based assays are used to determine the effective concentration (EC50) of compounds against viral replication, for example, in HIV-infected cells. elifesciences.org

Receptor Agonism/Antagonism:

A functional, cell-based R-SAT (Receptor Selection and Amplification Technology) assay has been used to test the ability of pyridine-based peptidomimetics to modulate dopamine (B1211576) D2 receptors. nih.gov

A mammalian-2-hybrid (M2H) system in human cells is employed to assess retinoid-X-receptor (RXR) agonism. nih.gov

Transcriptional assays using reporter genes (e.g., RXRE-controlled) are used to measure the activation of specific nuclear receptors like PPARs. nih.govnih.gov

Anticonvulsant Activity Screening: The affinity of compounds for neuronal targets is determined through radioligand binding assays for voltage-gated sodium and calcium channels, as well as GABAA and TRPV1 receptors. mdpi.comnih.gov

Cell Proliferation Assays: These assays are used to evaluate the effect of compounds on the growth of specific cell lines, such as those dependent on certain kinases for proliferation, to assess anticancer potential. nih.gov

Table 2: Examples of In Vitro Assays for Biological Activity Evaluation

| Assay Type | Target/Purpose | Example Application |

| Enzyme Assay | Cyclooxygenase (COX) Inhibition | Evaluating pyridine analogues of nimesulide for anti-inflammatory activity. researchgate.net |

| Enzyme Assay | Kinase Inhibition (e.g., SYK, FLT3) | Assessing the anticancer potential of pyrrolo[3,4-c]pyridine derivatives. nih.gov |

| Cell-based Assay | Dopamine D2 Receptor Modulation | Testing pyridine-based PLG peptidomimetics as dopamine modulating agents. nih.gov |

| Cell-based Assay | PPARδ Agonism | Identifying potent PPARδ agonists among 4-(1-pyrrolidinyl)piperidine derivatives for metabolic disorders. nih.gov |

| Cell-based Assay | Antiviral Efficacy (EC50) | Determining the potency of KF116 against HIV-1 replication. elifesciences.org |

| Binding Assay | Ion Channel Affinity | Investigating the mechanism of action for anticonvulsant pyrrolidine-2,5-dione derivatives. mdpi.comnih.gov |

In vivo Mechanistic Animal Model Studies (e.g., Pharmacokinetic/Pharmacodynamic Correlation in Preclinical Models)

The transition from in vitro activity to in vivo efficacy for analogues of this compound necessitates a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical animal models. Such studies are crucial for establishing a rational link between drug exposure, target engagement, and the ultimate therapeutic effect. By examining the absorption, distribution, metabolism, and excretion (ADME) profiles alongside the biological response, researchers can optimize dosing regimens and predict human clinical outcomes.

Investigations into structurally related compounds, such as those incorporating pyridine or pyrrolidine-carbonyl motifs, provide valuable insights into the potential PK/PD relationships of this class of molecules. These studies often utilize animal models of disease to correlate specific plasma concentrations of a drug with a desired pharmacological effect, such as enzyme inhibition or tumor growth suppression.

Pharmacokinetic Profile of a Pyridine-Containing MET Kinase Inhibitor

One illustrative example is a potent and selective MET kinase inhibitor, GNE-A, which features a 1H-pyrazolo[3,4-b]pyridine core. Its preclinical PK profile was characterized across multiple species, revealing key parameters that govern its in vivo behavior. nih.gov The compound demonstrated low to moderate plasma clearance and a significant volume of distribution in various animal models, indicating distribution into tissues. nih.gov Oral bioavailability varied across species, being highest in mice. nih.gov The terminal elimination half-life also showed considerable interspecies variability, ranging from 1.67 hours in rats to 16.3 hours in dogs. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of GNE-A

| Parameter | Mouse | Rat | Monkey | Dog |

|---|---|---|---|---|

| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |

| Volume of Distribution (L/kg) | 2.1 | 9.0 | 4.8 | 2.1 |

| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |

| Terminal Half-Life (h) | - | 1.67 | - | 16.3 |

Data sourced from Liederer et al., 2011. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling in a Xenograft Model

The relationship between the pharmacokinetic profile of GNE-A and its antitumor activity was further elucidated through PK/PD modeling in mice bearing EBC-1 human non-small cell lung carcinoma xenografts, a MET-amplified tumor model. nih.gov This modeling integrated the drug's exposure over time with the observed tumor growth inhibition. The analysis projected the oral doses required to achieve significant efficacy, establishing a clear link between drug concentration and pharmacodynamic response. nih.gov Specifically, the model predicted the doses needed for both 50% and 90% tumor growth inhibition, providing a quantitative basis for dose selection in further studies. nih.gov

Table 2: Projected Oral Doses of GNE-A for Tumor Growth Inhibition in EBC-1 Xenograft Mice

| Efficacy Endpoint | Projected Oral Dose (mg/kg/day) |

|---|---|

| 50% Tumor Growth Inhibition | 5.6 |

| 90% Tumor Growth Inhibition | 13.0 |

Data sourced from Liederer et al., 2011. nih.gov

In Vivo Pharmacodynamics of a Pyrrolidine-Carbonyl Analogue

In the context of metabolic diseases, teneligliptin (B1682743), a dipeptidyl peptidase IV (DPP-4) inhibitor, serves as a relevant analogue, incorporating a pyrrolidin-2-ylcarbonyl moiety. Preclinical studies in Zucker fatty rats, a model for type 2 diabetes, demonstrated its potent in vivo pharmacodynamic effects. scdi-montpellier.fr Following an oral glucose challenge, administration of teneligliptin resulted in a significant, dose-dependent inhibition of the subsequent increase in plasma glucose levels. scdi-montpellier.fr This study highlights the direct in vivo pharmacological activity of a compound containing the core pyrrolidine-carbonyl structure. scdi-montpellier.fr

Computational Chemistry and Molecular Modeling of 4 Pyrrolidine 3 Carbonyl Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mechanism of "4-(Pyrrolidine-3-carbonyl)pyridine" to its potential biological targets.

Molecular docking simulations are crucial for identifying the specific binding site, or "pocket," of a target protein where "this compound" is most likely to bind. These simulations can reveal the key amino acid residues within the binding pocket that form significant interactions with the ligand. For instance, studies on pyrrolidine (B122466) derivatives have shown that interactions with aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan through π-π stacking are common due to the presence of aromatic rings in the ligands. nih.gov Hydrogen bonds, electrostatic interactions, and hydrophobic contacts are also critical in determining the binding orientation and affinity. nih.govnih.gov In the context of "this compound," the pyridine (B92270) ring could engage in π-π stacking, while the carbonyl group and the nitrogen in the pyrrolidine ring are potential sites for hydrogen bonding. The specific residues involved would depend on the topology and chemical nature of the target protein's binding pocket.

Beyond identifying the binding site, molecular docking predicts the specific conformation (binding mode) of "this compound" within the pocket and estimates the strength of the interaction, often expressed as a docking score or binding energy. mdpi.com A lower docking score generally indicates a more favorable binding affinity. For example, in studies of thiazole-clubbed pyridine scaffolds, docking scores were used to rank compounds based on their potential inhibitory activity. mdpi.com The predicted binding mode provides a 3D visualization of the ligand-target complex, highlighting the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This information is invaluable for understanding the basis of molecular recognition and for designing derivatives with improved affinity and specificity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of "this compound" and the stability of its complex with a target protein. Studies on pyrrolo-pyridine benzamide (B126) derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex and to identify key amino acids that play a crucial role in the binding free energy. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and whether the key interactions observed in docking are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For "this compound," QSAR models can be developed based on a set of its analogs with known activities.

A study on pyrrolidine analogs as DPP-IV inhibitors demonstrated the utility of QSAR in identifying key molecular descriptors that influence activity. nih.gov The analysis highlighted the importance of shape flexibility, electrostatic parameters, and specific atom E-state indices in determining the inhibitory potential. nih.gov Similarly, QSAR studies on other pyrrolidine derivatives have shown that the presence of polar properties on the van der Waals surface and aromatic rings are important for activity. nih.gov Such models can be used to predict the activity of new, unsynthesized derivatives of "this compound," thereby guiding the design of more potent compounds.

Table 1: Key Molecular Descriptors in QSAR Models for Pyrrolidine Derivatives

| Descriptor Type | Example Descriptor | Implication for Activity |

| Topological | Shape Flexibility Index | Influences how well the molecule fits into the binding pocket. |

| Electronic | Dipole Moment | Affects electrostatic interactions with the target. |

| Quantum Chemical | Ipso Atom E-state Index | Relates to the electronic and topological state of specific atoms. |

| Surface-Related | Polar Surface Area (PSA) | Impacts membrane permeability and solubility. |

This table is generated based on findings from QSAR studies on pyrrolidine analogs and is intended to be illustrative for "this compound".

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If "this compound" is identified as a hit compound, its structure can be used as a starting point for virtual screening campaigns. Both ligand-based and structure-based virtual screening methods can be employed. Ligand-based methods search for molecules with similar properties to the known active compound, while structure-based methods dock library compounds into the target's binding site. mdpi.com

De novo drug design, on the other hand, involves the computational design of novel molecules with desired properties. Starting from a scaffold like "this compound," new functional groups can be added or existing ones modified to optimize interactions with the target, leading to the design of entirely new and potentially more effective drug candidates. researchgate.net

Computational Prediction of Pharmacokinetic and Pharmacodynamic Properties

The success of a drug is not only determined by its efficacy (pharmacodynamics) but also by its absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics). Computational models can predict these properties for "this compound" early in the drug discovery process. nih.gov

In silico ADME prediction tools can estimate properties such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For example, the "rule of five" by Lipinski is a widely used filter to assess the druglikeness of a compound based on its physicochemical properties. mdpi.com By predicting these properties computationally, researchers can identify potential liabilities of "this compound" and its derivatives and make modifications to improve their pharmacokinetic profile.

Table 2: Predicted ADME Properties for a Hypothetical "this compound" Derivative

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Good for absorption |

| LogP (Octanol/Water Partition Coefficient) | 1-3 | Optimal for permeability |

| Hydrogen Bond Donors | < 5 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Favorable for membrane permeability |

| Aqueous Solubility | Moderate to High | Good for formulation and absorption |

| Blood-Brain Barrier Permeability | Low/High | Depends on the desired site of action |

| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |

This table presents hypothetical predicted ADME properties for a derivative of "this compound" based on general principles of in silico ADME prediction.

Advanced Analytical Methodologies for Research on 4 Pyrrolidine 3 Carbonyl Pyridine